molecular formula C4H6O3 B12805784 (11C)Acetoacetic acid CAS No. 53286-22-9

(11C)Acetoacetic acid

Cat. No.: B12805784
CAS No.: 53286-22-9
M. Wt: 101.09 g/mol
InChI Key: WDJHALXBUFZDSR-NUTRPMROSA-N
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Description

(11C)Acetoacetic acid is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of acetoacetic acid, where the carbon-11 isotope is incorporated. Carbon-11 is a positron-emitting radionuclide with a half-life of approximately 20.4 minutes, making it suitable for short-term imaging studies. This compound serves as an important tracer for studying metabolic processes, particularly in the brain, where it acts as an alternative fuel to glucose .

Preparation Methods

The synthesis of (11C)Acetoacetic acid involves the carboxylation of the enolate anion of acetone with carbon-11 dioxide. This reaction is typically carried out in tetrahydrofuran (THF) as a solvent, followed by hydrolysis and purification using ion-exchange chromatography. The total synthesis time is approximately 18 minutes, and the radiochemical yield is around 34% after decay correction . Another method involves fluoride-mediated desilylation, which provides a rapid and efficient incorporation of carbon-11 into organic molecules .

Chemical Reactions Analysis

(11C)Acetoacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce acetoacetate, which is a key intermediate in ketone body metabolism.

    Reduction: It can be reduced to form beta-hydroxybutyrate, another important ketone body.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

(11C)Acetoacetic acid has several scientific research applications:

Mechanism of Action

(11C)Acetoacetic acid exerts its effects by serving as an alternative energy source to glucose. In the brain, it is taken up by cells and converted to acetoacetate, which is then metabolized to acetyl-CoA. Acetyl-CoA enters the citric acid cycle, producing energy in the form of ATP. The compound targets metabolic pathways involved in ketone body metabolism and provides insights into the energy utilization of tissues under various physiological and pathological conditions .

Comparison with Similar Compounds

(11C)Acetoacetic acid can be compared with other radiolabeled ketone bodies like (11C)beta-hydroxybutyrate and (11C)acetate. While all these compounds serve as alternative energy sources to glucose, this compound is unique in its ability to provide detailed insights into the metabolic processes of the brain and other tissues. Similar compounds include:

Properties

CAS No.

53286-22-9

Molecular Formula

C4H6O3

Molecular Weight

101.09 g/mol

IUPAC Name

3-oxo(111C)butanoic acid

InChI

InChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)/i4-1

InChI Key

WDJHALXBUFZDSR-NUTRPMROSA-N

Isomeric SMILES

CC(=O)C[11C](=O)O

Canonical SMILES

CC(=O)CC(=O)O

Origin of Product

United States

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